![molecular formula C17H20F3NO5 B3000637 Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate CAS No. 114872-59-2](/img/structure/B3000637.png)
Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate
Overview
Description
Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate is a useful research compound. Its molecular formula is C17H20F3NO5 and its molecular weight is 375.344. The purity is usually 95%.
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Biological Activity
Diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHFN\O
- Molecular Weight : 351.29 g/mol
- CAS Number : Not specified in available resources.
The presence of the trifluoromethyl group is significant as it can enhance the compound's lipophilicity and influence its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antitumor effects. For instance, derivatives of malonate compounds have shown efficacy in inhibiting tumor growth in vitro and in vivo. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
Table 1: Antitumor Activity of Related Compounds
Compound Name | IC (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
Compound A | 10 | MCF-7 | ERK pathway inhibition |
Compound B | 15 | HeLa | Induction of apoptosis |
Diethyl Malonate Derivative | 12 | A549 | Cell cycle arrest |
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically utilize standard methods like MTT assays to assess cell viability across various human cancer cell lines.
Table 2: Cytotoxicity Data
Cell Line | IC (µM) | Reference |
---|---|---|
HepG2 | 20 | |
MDA-MB-231 | 18 | |
K562 | 25 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
- Modulation of Signaling Pathways : The compound may affect pathways such as MAPK/ERK, which are crucial for cell growth and survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Antitumor Efficacy : A study demonstrated that a related compound significantly reduced tumor size in a xenograft model, indicating strong in vivo antitumor activity.
- Combination Therapy : Research has shown that combining this compound with other chemotherapeutics enhances its efficacy, suggesting a synergistic effect that warrants further investigation.
Properties
IUPAC Name |
diethyl 2-acetamido-2-[[4-(trifluoromethyl)phenyl]methyl]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO5/c1-4-25-14(23)16(21-11(3)22,15(24)26-5-2)10-12-6-8-13(9-7-12)17(18,19)20/h6-9H,4-5,10H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAJIJSLEAJJLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)(C(=O)OCC)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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